molecular formula C21H29ClN4O6S2 B1193420 PF-5274857 mseylate

PF-5274857 mseylate

货号: B1193420
分子量: 533.055
InChI 键: JHCGTLZMXJAINA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-5274857 is a potent, orally active and selective hedgehog (Hh) signaling pathway inhibitor with an IC50 of 5.8 nM and a Ki of 4.6 nM. PF-5274857 was found to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mice, resulting in improved animal survival rates. PF-5274857 was orally available and metabolically stable in vivo. PF-5274857 is a potentially attractive clinical candidate for the treatment of tumor types including brain tumors and brain metastasis driven by an activated Hh pathway.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of PF-5274857 mesylate in inhibiting the Hedgehog (Hh) signaling pathway?

PF-5274857 selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway. Its binding affinity (Ki = 4.6 nM) disrupts downstream Gli1 transcription, as demonstrated in mouse embryonic fibroblast (MEF) cells with an IC50 of 2.7 nM for Gli1 suppression . Methodologically, researchers should validate Smo binding via competitive radioligand assays and measure Gli1 expression using qRT-PCR or luciferase reporter assays in Hh-activated models .

Q. What experimental models are appropriate for evaluating PF-5274857’s efficacy in brain tumors?

Primary medulloblastoma (MB) allograft models (e.g., PTCH⁻/⁻; p53⁻/⁻ mice) are standard for assessing PF-5274857’s brain permeability and tumor growth inhibition. In vivo, PF-5274857 reduces Gli1/2 and PTCH1/2 expression in MB tissues, with survival outcomes tracked over 4–6 weeks . Researchers should pair these with pharmacokinetic (PK) studies to quantify drug concentrations in cerebrospinal fluid (CSF) and brain homogenates .

Q. How is PF-5274857’s blood-brain barrier (BBB) penetration quantified in preclinical studies?

BBB penetration is validated using non-tumor species (e.g., rodents) via intravenous/oral administration followed by LC-MS/MS analysis of plasma, CSF, and brain tissue. Key metrics include brain-to-plasma ratio (≥0.5 indicates BBB permeability) and unbound fraction in brain tissue .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for PF-5274857 across studies?

Discrepancies (e.g., IC50 = 5.8 nM in binding assays vs. 2.7 nM in functional assays) arise from differences in experimental conditions (e.g., cell type, ligand concentration). To reconcile these, use orthogonal assays:

  • Binding assays : Radiolabeled Smo competition experiments (e.g., ³H-labeled cyclopamine) .
  • Functional assays : Gli1 transcriptional activity in Shh-stimulated MEF cells . Normalize data to internal controls (e.g., reference inhibitors like vismodegib) and report assay parameters (e.g., incubation time, serum content) .

Q. What experimental designs optimize PF-5274857’s therapeutic window in combination therapies?

PF-5274857’s synergy with DNA-damaging agents (e.g., cisplatin) or PI3K inhibitors can be tested in Hh-driven tumor models. Use factorial design experiments to assess:

  • Dose-response matrices : Vary PF-5274857 and adjuvant doses to calculate combination indices (e.g., Chou-Talalay method) .
  • Biomarker validation : Monitor Gli1 suppression (Hh pathway) and phospho-AKT (PI3K pathway) via Western blot .

Q. How can researchers address PF-5274857’s off-target effects, such as μ-opioid receptor inhibition?

PF-5274857 exhibits weak μ-opioid receptor antagonism (Kd = 36 μM), which may confound in vivo behavioral studies. Mitigation strategies include:

  • Selectivity profiling : Screen against a panel of GPCRs using β-arrestin recruitment assays .
  • Dose titration : Use the minimum effective dose (e.g., 10 mg/kg oral in mice) to minimize off-target engagement .

Q. Methodological Considerations

  • Data Reproducibility : Report full experimental conditions (e.g., cell passage number, animal strain) and deposit raw data in repositories like Figshare or Zenodo .
  • Statistical Rigor : Use mixed-effects models for in vivo studies to account for inter-animal variability and pre-register analysis plans to avoid post hoc bias .

属性

分子式

C21H29ClN4O6S2

分子量

533.055

IUPAC 名称

1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one mesylate

InChI

InChI=1S/C20H25ClN4O3S.CH4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;1-5(2,3)4/h10-13H,4-9H2,1-3H3;1H3,(H,2,3,4)

InChI 键

JHCGTLZMXJAINA-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=NC=C(Cl)C(C3=NC=C(C)C=C3C)=C2)CC1)CCS(=O)(C)=O.OS(=O)(C)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PF-5274857;  PF 5274857;  PF5274857 HCl;  PF-5274857 mesylate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。